2,3-Dihydroxypropyl benzoate

Vue d'ensemble

Description

2,3-Dihydroxypropyl benzoate is a chemical compound with the molecular formula C10H12O4 . It is used in various applications in the field of organic chemistry .

Synthesis Analysis

The synthesis of this compound can be performed by the direct esterification of glycerol and benzoic acid . Another method involves the oxidation of Benzoyl glycerol to Benzoyloxy acetaldehyde using sodium periodate in dichloromethane at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of 14 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis

The chemical stability of this compound can be influenced by transesterification reactions to an extent comparable to hydrolysis . The presence of 2,3-Dihydroxypropyl 4-hydroxybenzoate in the solution containing glycerol and boric acid was confirmed by 1H-NMR spectroscopy .Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a molecular weight of 196.2 . The compound has a density of 1.259g/cm3 .Applications De Recherche Scientifique

Plant Metabolism and Biotechnology

2,3-Dihydroxypropyl benzoate plays a role in the glucosylation reactions in plants. It has been studied in the context of glycosyltransferase activity in Arabidopsis, a model organism for plant biology. The enzymes involved in these reactions show selective activity towards various benzoates, including this compound. This has implications for biotransformation reactions and engineering plant metabolism (Lim et al., 2002).

Chemical Synthesis

In chemical synthesis, this compound has been explored for its potential applications. For instance, its derivatives have been used in the selective protection of ribonucleosides, contributing to the synthesis of oligoribonucleotides and mixtures of DNA and RNA (Kempe et al., 1982). Furthermore, the compound has been a part of studies in the total synthesis of natural products with potential anti-tumor properties (Seagren et al., 2009).

Environmental Biodegradation

This compound is relevant in the study of microbial degradation of aromatic compounds. Bacterial pathways, such as those in Azoarcus evansii, involve the metabolism of benzoate through pathways that include derivatives like this compound. Understanding these pathways can inform bioremediation strategies and microbial ecology (Gescher et al., 2002).

Medical and Pharmaceutical Research

While specifically excluding drug use and side effects, it's notable that compounds like this compound have been investigated for their antioxidant properties, which could have implications in medical research. For instance, they have been studied in the context of reducing inflammatory responses in experimental models (Marak et al., 1987).

Mécanisme D'action

Target of Action

The primary target of 2,3-Dihydroxypropyl benzoate is the enzyme 2,3-dihydroxybenzoate-AMP ligase . This enzyme is found in organisms like Bacillus subtilis . The compound also interacts with Neutrophil gelatinase-associated lipocalin in humans .

Mode of Action

The compound interacts with its targets through a specific mechanism. For instance, in the enzyme 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), the compound travels through a V-shaped tunnel in the enzyme . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions .

Biochemical Pathways

The compound affects the benzoate catabolism pathway. Specifically, it is associated with the protocatechuate branch of the beta-ketoadipate pathway . This pathway is involved in the metabolism of benzoate, a compound that can be derived from various sources, including food additives .

Result of Action

It is known that the compound’s interaction with its targets can lead to changes in the activity of the targeted enzymes . These changes can then affect the biochemical pathways in which these enzymes are involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can affect the direction of the enzyme catalytic reactions . .

Safety and Hazards

The safety information for 2,3-Dihydroxypropyl benzoate indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2,3-Dihydroxypropyl benzoate are largely determined by its interactions with various biomolecules. For instance, a study found that this compound interacts with a V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, which is evident in its interaction with the 2,3-dihydroxybenzoic acid decarboxylase enzyme .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCPXHKCMRZQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872268 | |

| Record name | 2,3-Dihydroxypropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-59-8 | |

| Record name | 1-Monobenzoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

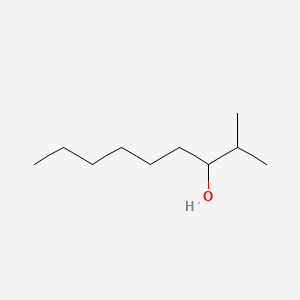

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)